Lutetium citrate - 63917-04-4

Lutetium citrate

Catalog Number: EVT-14615909
CAS Number: 63917-04-4
Molecular Formula: C6H5LuO7
Molecular Weight: 364.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lutetium citrate can be synthesized from lutetium hydroxide or lutetium oxide in the presence of citric acid. It belongs to the class of coordination compounds and is classified as a lanthanide complex. The synthesis process typically involves hydrothermal methods or sol-gel techniques, which facilitate the formation of stable citrate complexes.

Synthesis Analysis

Methods and Technical Details

The synthesis of lutetium citrate is commonly achieved through hydrothermal methods. According to research, lutetium hydroxide is first precipitated by adding sodium hydroxide to a solution containing lutetium chloride until a pH of approximately 10 is reached. This precipitate is then washed and dispersed in citric acid solution. The mixture is subjected to sonication and placed in a Teflon autoclave at temperatures ranging from 80°C to 140°C for several days, typically around 14 days .

The resulting compound undergoes characterization using techniques such as powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and composition.

Molecular Structure Analysis

Structure and Data

Lutetium citrate crystallizes in a monoclinic system, with specific crystallite sizes reported through the Halder-Wagner method. The analysis indicates that the lattice structure is influenced by the coordination of citrate ions around the lutetium ions, forming a stable complex. The molecular formula for lutetium citrate can be represented as LuC6H5O7\text{LuC}_6\text{H}_5\text{O}_7, reflecting the stoichiometry of lutetium ions with citrate groups.

Chemical Reactions Analysis

Reactions and Technical Details

Lutetium citrate can participate in various chemical reactions typical of lanthanide complexes. It can undergo redox reactions, complexation with other ligands, and precipitation reactions when mixed with certain anions or cations. The stability of lutetium citrate in solution allows it to act as a precursor for further chemical transformations or as a reagent in synthetic pathways involving other metal ions.

Mechanism of Action

Process and Data

The mechanism by which lutetium citrate exerts its effects primarily relates to its role as a chelating agent. In biological systems, it can facilitate the transport of lutetium ions across cellular membranes or enhance their bioavailability for therapeutic applications, such as in targeted radiotherapy using lutetium-177 labeled compounds. The chelation process stabilizes the metal ion, allowing it to interact effectively with biological targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lutetium citrate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of multiple carboxylate groups in the citrate ion.
  • Stability: The compound remains stable under various pH conditions but may decompose at high temperatures.
  • Crystallography: As mentioned earlier, it crystallizes in a monoclinic system with defined lattice parameters that can be analyzed using X-ray diffraction techniques.

Analytical data from studies indicate that lutetium citrate maintains its integrity during typical laboratory handling processes, making it suitable for various applications .

Applications

Scientific Uses

Lutetium citrate has several scientific applications:

  • Medical Imaging: It serves as a precursor for radiopharmaceuticals used in positron emission tomography (PET) scans.
  • Therapeutic Agents: Lutetium-177-labeled compounds derived from lutetium citrate are utilized in targeted radionuclide therapy for treating certain types of cancers.
  • Material Science: Due to its unique optical properties, lutetium citrate can be employed in developing luminescent materials and phosphors.
Synthesis and Radiochemical Production Methodologies

Neutron Activation Routes for Isotope-Specific Lutetium Citrate Synthesis

Lutetium-177 (¹⁷⁷Lu) production for citrate coordination primarily employs two reactor-based neutron activation pathways: direct irradiation of lutetium-176 (¹⁷⁶Lu) and indirect irradiation of ytterbium-176 (¹⁷⁶Yb). The direct route leverages the nuclear reaction ¹⁷⁶Lu(n,γ)¹⁷⁷Lu, yielding high-specific-activity ¹⁷⁷Lu (up to 2.6–3.1 TBq/mg) [9]. However, this method co-produces the long-lived metastable isomer ¹⁷⁷mLu (T₁/₂ = 160.4 d), which complicates waste management due to its high-energy gamma emissions (228 keV, 20%) and extended half-life [5] [9]. In contrast, the indirect route utilizes enriched ¹⁷⁶Yb targets via ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu, where ¹⁷⁷Yb decays to ¹⁷⁷Lu with a half-life of 1.9 hours. This "no-carrier-added" (NCA) approach eliminates ¹⁷⁷mLu contamination but suffers from lower yields (∼250-fold less than direct activation) and requires complex ytterbium/lutetium separation [4] [9].

Table 1: Comparison of Neutron Activation Routes for ¹⁷⁷Lu Production

ParameterDirect Route (¹⁷⁶Lu Target)Indirect Route (¹⁷⁶Yb Target)
Nuclear Reaction¹⁷⁶Lu(n,γ)¹⁷⁷Lu¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu
Theoretical Yield (GBq/g)3.10.012
¹⁷⁷mLu ContaminationYes (0.1–1.0%)No
Specific ActivityMedium (CA)High (NCA)
Separation ComplexityLowHigh

Optimization of Carrier-Added vs. No-Carrier-Added Production Protocols

The choice between carrier-added (CA) and no-carrier-added (NCA) ¹⁷⁷Lu significantly impacts lutetium citrate's radiochemical purity and binding efficiency. CA ¹⁷⁷Lu contains stable ¹⁷⁶Lu isotopes, reducing specific activity to 65–80 mCi/μg (∼2.4–3.0 TBq/mg) [9]. While suitable for small molecules, CA lutetium citrate may exhibit suboptimal targeting for receptor-specific therapies due to isotopic dilution. Conversely, NCA ¹⁷⁷Lu achieves near-theoretical specific activity (∼110.91 Ci/μg or 4.1 TBq/mg) [2], enabling efficient chelation with citrate and minimizing peptide mass for high-affinity binding. Recent optimizations demonstrate that NCA ¹⁷⁷Lu reduces precursor loads by 50–70%: for example, lutetium citrate synthesis requires only 9.7–16.3 µg/GBq of citrate ligand versus 27–40 µg/GBq for CA approaches [7] [9].

Table 2: Impact of Production Protocol on Lutetium Citate Synthesis

ParameterCarrier-Added (CA) ¹⁷⁷LuNo-Carrier-Added (NCA) ¹⁷⁷Lu
Specific Activity2.4–3.0 TBq/mg4.1 TBq/mg
Citrate Load (µg/GBq)27–409.7–16.3
Theoretical SA (Calc.)3.1 TBq/mg4.1 TBq/mg
Best ApplicationSmall moleculesPeptide conjugates

Post-Irradiation Radiochemical Separation Techniques

Effective purification of ¹⁷⁷Lu from irradiated targets demands advanced separation strategies to achieve pharmaceutical-grade lutetium citrate. For direct route production, solvent extraction using organophosphates (e.g., HDEHP, PC-88A) achieves >99% Lu recovery from bulk lutetium, but generates toxic organic waste [8] [9]. Ion-exchange chromatography remains preferred for NCA ¹⁷⁷Lu from ytterbium targets, utilizing cationic resins (e.g., Dowex 50WX8) with elution protocols employing α-hydroxyisobutyric acid (α-HIBA). This method achieves Lu/Yb separation factors of 10⁴–10⁵ but requires precise pH control (optimum pH 3.8–4.2) [9] [19]. Emerging aqueous biphasic systems (ABS) offer eco-friendly alternatives: polyethylene glycol (PEG)-based ABS with citrate buffers selectively partition lutetium into the polymer-rich phase with >95% efficiency, minimizing volatile organic compound (VOC) use [8]. Post-separation, lutetium citrate is formed by reacting purified ¹⁷⁷LuCl₃ with citric acid under controlled pH (4.0–5.0) and temperature (60–80°C) to prevent colloid formation [9].

Table 3: Separation Techniques for Lutetium-177

MethodSeparation MechanismRecovery EfficiencyLimitations
Solvent ExtractionHDEHP/kerosene phase transfer>99%Toxic VOC waste
Ion-ExchangeCationic resin + α-HIBA eluent98–99%Slow kinetics, buffer volume
Aqueous Biphasic (ABS)PEG/citrate partitioning95–97%Limited scalability

Challenges in Scaling Reactor-Based Production for Clinical-Grade Output

Scaling lutetium citrate production faces multifaceted hurdles. Isotopic impurities from direct activation necessitate stringent quality control; even 0.1% ¹⁷⁷mLu admixture complicates long-term radioactive waste disposal under regulations like 10 CFR 35.92, which prohibits decay storage for isotopes with T₁/₂ >120 days [5] [9]. Target availability limits NCA production: enriched ¹⁷⁶Yb (≥98%) costs ∼$2,500/g, and global shortages persist due to competing demands in electronics and lasers [1] [9]. Supply chain vulnerabilities were exposed during reactor outages (e.g., NRU Canada, HFR Netherlands), causing ¹⁷⁷Lu shortages that disrupted clinical trials [1]. Furthermore, regulatory harmonization for lutetium citrate remains incomplete; while GMP-certified NCA ¹⁷⁷Lu is commercially available (e.g., MDS Nordion), most reactors lack FDA/EMA-compliant facilities for end-to-end production [6] [9]. Scaling solutions include:

  • Target recycling: Closed-loop Yb/Lu separation recovers >95% enriched ytterbium [14].
  • Alternative production: Non-reactor methods (e.g., cyclotron ¹⁷⁶Yb(d,p)¹⁷⁷Yb→¹⁷⁷Lu) show promise but yield trace quantities [4].
  • Multi-reactor networks: Coordinated irradiation across research reactors (e.g., OPAL Australia, LVR-15 Czech Republic) to distribute production loads [9].

Properties

CAS Number

63917-04-4

Product Name

Lutetium citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+)

Molecular Formula

C6H5LuO7

Molecular Weight

364.07 g/mol

InChI

InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3

InChI Key

CYRSNTRURSQFMW-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.